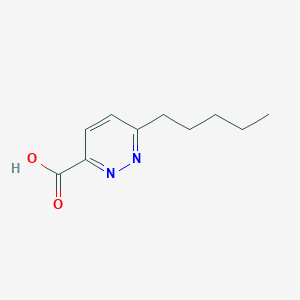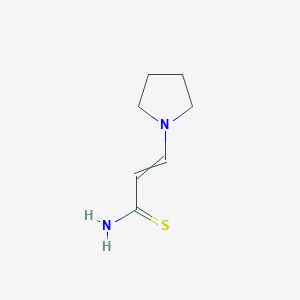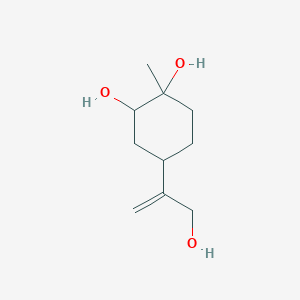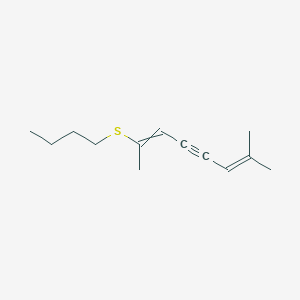
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne is an organic compound characterized by its unique structure, which includes a butylsulfanyl group and a methylocta-2,6-dien-4-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne typically involves multi-step organic reactions. One common method includes the reaction of a suitable alkyne precursor with a butylsulfanyl reagent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the butylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with biological molecules, potentially inhibiting or modifying their function. The compound’s unique structure allows it to engage in various chemical interactions, contributing to its biological and chemical activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Butylsulfanyl)-7-methylocta-2,6-dien-4-yne: shares similarities with other sulfanyl-substituted alkynes and dienes.
3,6-bis(tert-butylsulfanyl)phthalonitrile: Another compound with sulfanyl groups, used in different chemical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
89556-07-0 |
|---|---|
Fórmula molecular |
C13H20S |
Peso molecular |
208.36 g/mol |
Nombre IUPAC |
2-butylsulfanyl-7-methylocta-2,6-dien-4-yne |
InChI |
InChI=1S/C13H20S/c1-5-6-11-14-13(4)10-8-7-9-12(2)3/h9-10H,5-6,11H2,1-4H3 |
Clave InChI |
VYHJPVQFFCOHDW-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC(=CC#CC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


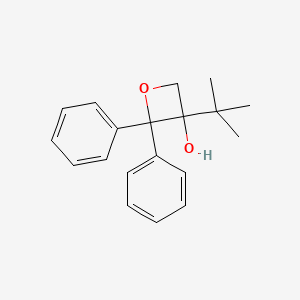
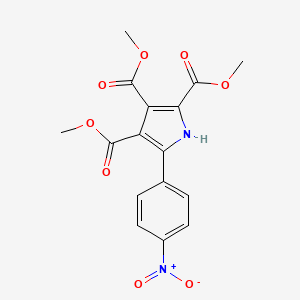
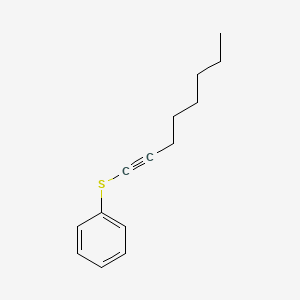
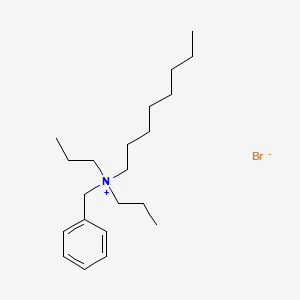
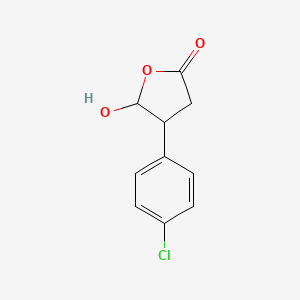
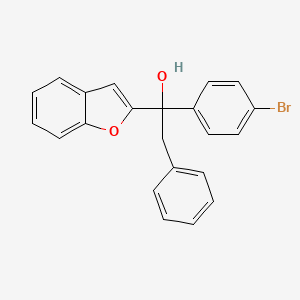
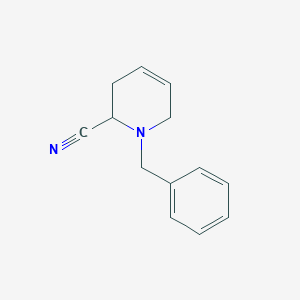
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]aniline](/img/structure/B14395551.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)

